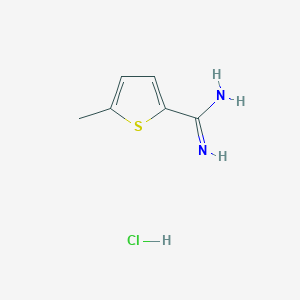

5-Methylthiophene-2-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

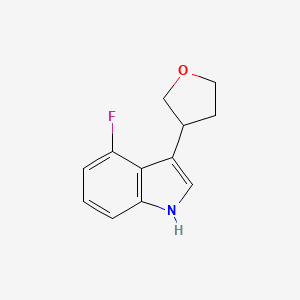

5-Methylthiophene-2-carboximidamide hydrochloride is a chemical compound used in various scientific research fields. It is also known by registry numbers ZINC000028290680 . The molecular formula of this compound is C6H9ClN2S .

Molecular Structure Analysis

The molecular weight of 5-Methylthiophene-2-carboximidamide is 140.21 . The molecular formula is C6H8N2S .Physical And Chemical Properties Analysis

The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Application in Melanoma Treatment

Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Thiophene-2-carboximidamide inhibitors have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). These inhibitors are considered valuable agents with therapeutic potential for the treatment of chronic neurodegenerative pathologies and human melanoma .

Methods of Application or Experimental Procedures

The study combined the pharmacokinetically promising thiophene-2-carboximidamide fragment and structural features of previously reported potent and selective aminopyridine inhibitors. Two inhibitors showed low nanomolar inhibitory potency (K i=5nM for nNOS) and good isoform selectivities .

Results or Outcomes

These compounds are the first highly potent and selective nNOS inhibitory agents that exhibit excellent in vitro efficacy in melanoma cell lines .

Role in Synthesis of Biologically Active Compounds

Scientific Field

This application falls under the field of Medicinal Chemistry and Pharmaceutical Sciences .

Summary of the Application

Thiophene-based analogs, including 5-Methylthiophene-2-carboximidamide hydrochloride, have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Results or Outcomes

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application in Corrosion Inhibition

Scientific Field

This application falls under the field of Industrial Chemistry and Material Science .

Summary of the Application

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing oxidation and corrosion .

Methods of Application or Experimental Procedures

The application of thiophene derivatives as corrosion inhibitors typically involves the preparation of a solution of the inhibitor in a suitable solvent. This solution is then applied to the metal surface, forming a protective layer .

Results or Outcomes

The use of thiophene derivatives as corrosion inhibitors has been shown to significantly reduce the rate of corrosion in various metals .

Application in Organic Semiconductors

Scientific Field

This application falls under the field of Material Science and Electronics .

Summary of the Application

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are a class of materials that combine the electronic properties of conventional semiconductors with the mechanical properties and processing advantages of polymers .

Methods of Application or Experimental Procedures

Thiophene derivatives are incorporated into the structure of organic semiconductors through various chemical synthesis methods. These methods often involve the formation of conjugated systems, which are responsible for the semiconducting properties .

Results or Outcomes

The incorporation of thiophene derivatives into organic semiconductors has led to the development of devices with improved performance, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-methylthiophene-2-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-4-2-3-5(9-4)6(7)8;/h2-3H,1H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWPBGZGRKHSKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylthiophene-2-carboximidamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)

![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)

![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)

![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)